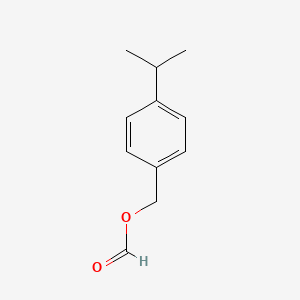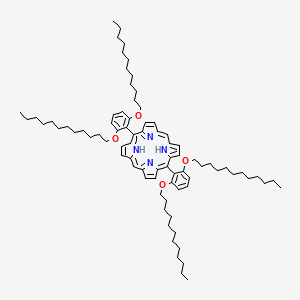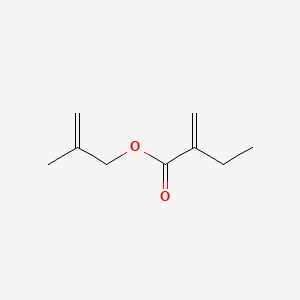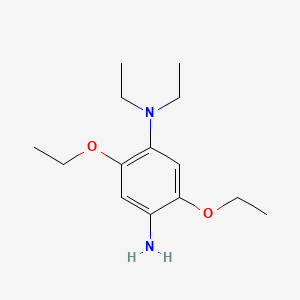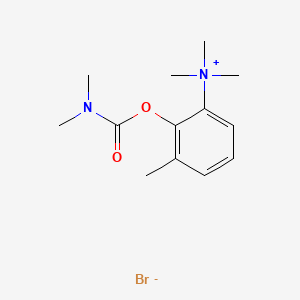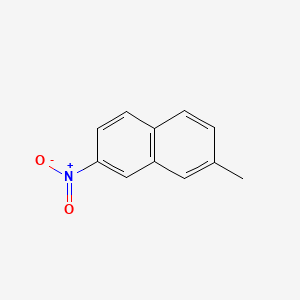![molecular formula C49H64O2 B13780823 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is a synthetic derivative of cholesterol. This compound is characterized by the attachment of a pyrene moiety to the cholesterol backbone via a hexanoate linker. The pyrene group is a polycyclic aromatic hydrocarbon known for its fluorescent properties, making this compound useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] typically involves the esterification of 3Beta-hydroxy-5-cholestene with 6-(1-pyrene)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
化学反应分析
Types of Reactions
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The pyrene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-keto-5-cholestene derivatives.
Reduction: Formation of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanol].
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
科学研究应用
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] has several applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid environments and membrane dynamics.
Biology: Employed in the investigation of cholesterol metabolism and transport within cells.
Medicine: Potential use in diagnostic imaging due to its fluorescent properties.
Industry: Utilized in the development of biosensors and other analytical tools.
作用机制
The mechanism of action of 3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] primarily involves its interaction with lipid membranes. The pyrene moiety intercalates into the lipid bilayer, allowing the compound to act as a fluorescent marker. This enables the visualization and study of membrane dynamics, cholesterol distribution, and other related processes.
相似化合物的比较
Similar Compounds
- Cholesteryl-6-pyrenylhexanoate
- Cholesteryl (pyren-1-yl)hexanoate
- Cholest-5-en-3-ol (3beta)-, 3-pyrenehexanoate
Uniqueness
3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate] is unique due to its specific structure, which combines the properties of cholesterol with the fluorescent characteristics of pyrene. This dual functionality makes it particularly valuable for studying lipid environments and membrane-associated processes.
属性
分子式 |
C49H64O2 |
|---|---|
分子量 |
685.0 g/mol |
IUPAC 名称 |
[(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39-,41+,42-,43+,44+,48+,49-/m1/s1 |
InChI 键 |
YRAVQIYIXJZCDI-FPSZFVJWSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
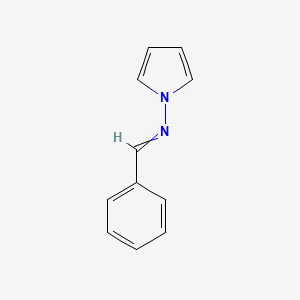
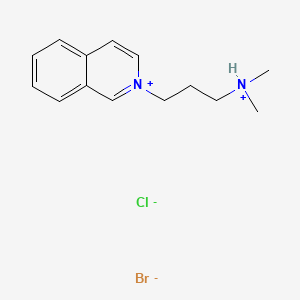
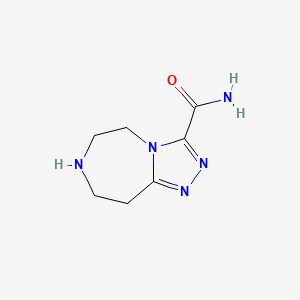
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
